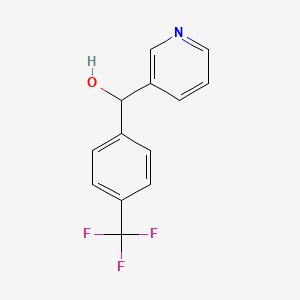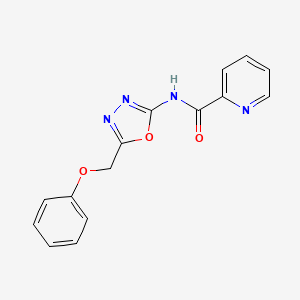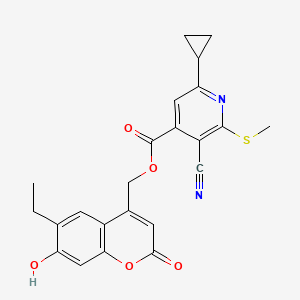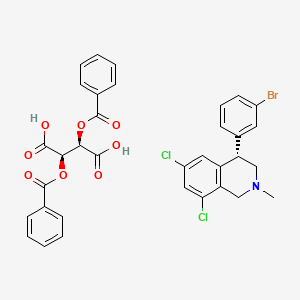![molecular formula C18H20N2O3S2 B2699082 1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-23-6](/img/structure/B2699082.png)
1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Characterization for Antimicrobial Use : A study by Patil et al. (2010) explored the synthesis of novel compounds structurally related to 1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, focusing on developing better antimicrobial agents. The synthesized compounds showed significant antibacterial activity against a range of bacteria including Bacillus subtilis and Staphylococcus aureus (Patil et al., 2010).
Antiprotozoal Activity
- Synthesis for Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized derivatives of 1H-benzimidazole, which is structurally similar to the chemical , and tested them against protozoa like Trichomonas vaginalis. The compounds displayed strong antiprotozoal activity, even better than metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter Pylori Agents
- Novel Anti-H. Pylori Agents : Carcanague et al. (2002) developed novel structures derived from 1H-benzimidazole, which effectively acted against the gastric pathogen Helicobacter pylori. These compounds showed low minimum inhibition concentration values and were highly selective (Carcanague et al., 2002).
Fuel Cell Applications
- Direct Methanol Fuel Cell Applications : Chen et al. (2010) synthesized sulfonated polyimides bearing benzimidazole groups for application in direct methanol fuel cells. These materials showed high mechanical strength, thermal stability, and proton conductivity, indicating potential in energy applications (Chen et al., 2010).
Anticancer Research
- Inhibitors for Anticancer Chemotherapy : Xu et al. (2004) researched aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase), an enzyme in the de novo purine biosynthesis pathway, as a target for anticancer chemotherapy. They discovered inhibitors with novel scaffolds, offering alternatives to classic antifolates used in chemotherapy (Xu et al., 2004).
Non-Folate-Based Inhibitors
- Development of Non-Folate-Based Inhibitors : Kohl et al. (1992) worked on the development of non-folate-based inhibitors, specifically [(pyridylmethyl)sulfinyl]benzimidazoles, for use as antisecretory (H+,K+)-ATPase inhibitors. They emphasized the need for such inhibitors to be highly stable under physiological conditions (Kohl et al., 1992).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14-5-3-4-6-15(14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUNEXDKGCFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)
![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)
